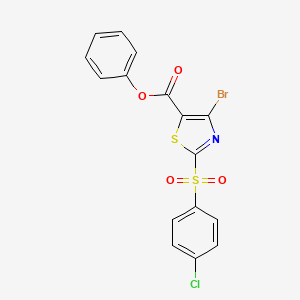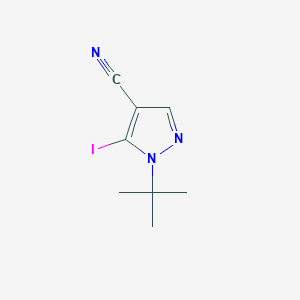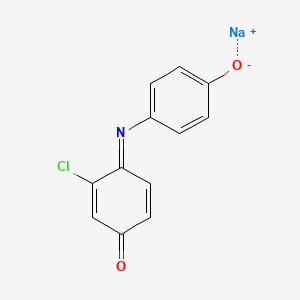
Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate is a chemical compound with the molecular formula C12H7ClNNaO2 and a molecular weight of 255.63 g/mol . It is also known by other names such as sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzen-1-olate . This compound is typically found in crystalline powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide under specific conditions . The reaction typically proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 4-((2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate can be compared with other similar compounds, such as:
Sodium 2-chloro-4-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]phenolate: This compound has a similar structure and properties but may differ in specific reactivity and applications.
Benzenone-indo-3′C-chlorophenol Sodium Salt: Another similar compound with comparable chemical properties and uses. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C12H7ClNNaO2 |
|---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
sodium;4-[(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
InChI |
InChI=1S/C12H8ClNO2.Na/c13-11-7-10(16)5-6-12(11)14-8-1-3-9(15)4-2-8;/h1-7,15H;/q;+1/p-1 |
InChI Key |
DMRPZKJNPFQMKO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=CC(=O)C=C2Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


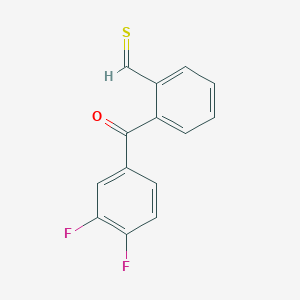
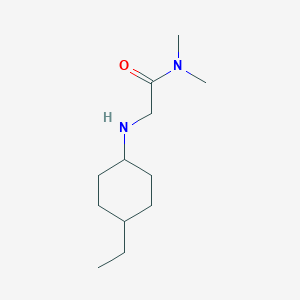
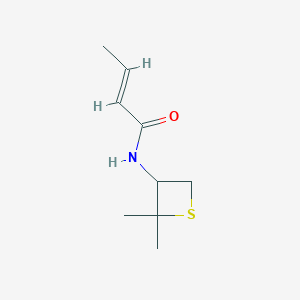
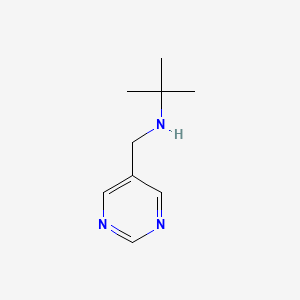
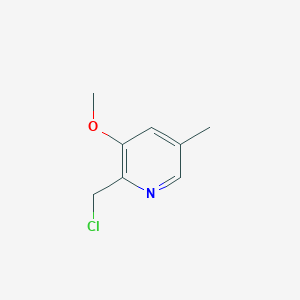
![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
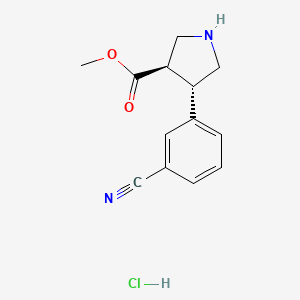
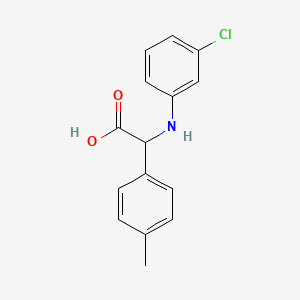
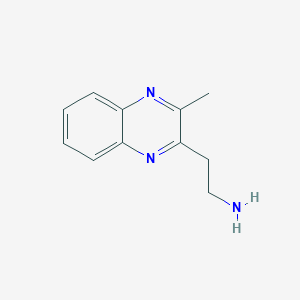
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
